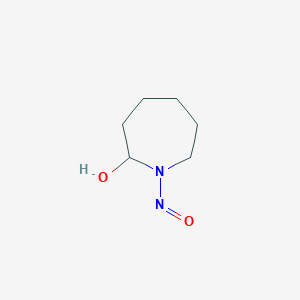
1-Nitrosoazepan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosoazepan-2-ol is an organic compound characterized by the presence of a nitroso group (-NO) and a hydroxyl group (-OH) attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosoazepan-2-ol can be synthesized through several methods. One common approach involves the nitrosation of azepan-2-ol using nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in the presence of an acid. The reaction typically occurs under mild conditions, with the temperature maintained below 25°C to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosoazepan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 1-Nitroazepan-2-ol.
Reduction: 1-Aminoazepan-2-ol.
Substitution: Various substituted azepan-2-ol derivatives.
Scientific Research Applications
1-Nitrosoazepan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Nitrosoazepan-2-ol involves its interaction with molecular targets through its nitroso and hydroxyl groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-Nitrosoazepan-2-ol can be compared with other nitroso and hydroxyl-containing compounds:
1-Nitroso-2-naphthol: Similar in having a nitroso group, but differs in its aromatic structure.
2-Nitroso-1-naphthol: Another nitroso compound with a different substitution pattern.
1-Nitroso-3,4-dihydroxybenzene: Contains both nitroso and hydroxyl groups but has a benzene ring structure.
Uniqueness: this compound is unique due to its azepane ring structure, which imparts distinct chemical properties and reactivity compared to other nitroso and hydroxyl-containing compounds.
Properties
CAS No. |
89687-32-1 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-nitrosoazepan-2-ol |
InChI |
InChI=1S/C6H12N2O2/c9-6-4-2-1-3-5-8(6)7-10/h6,9H,1-5H2 |
InChI Key |
DFVQZMGKZKJORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(N(CC1)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


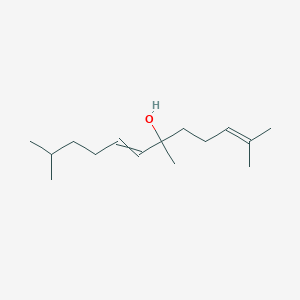
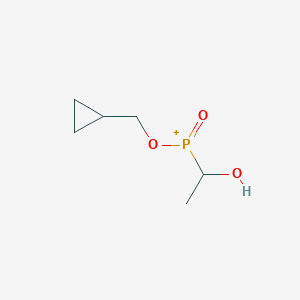
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
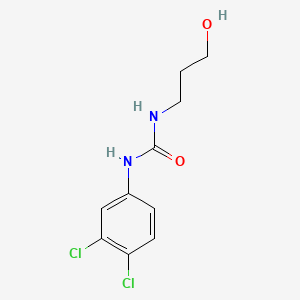
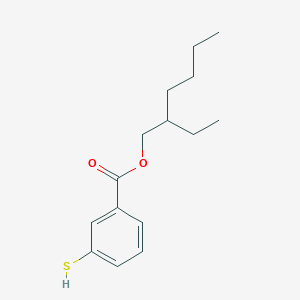
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
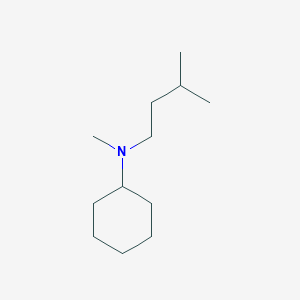
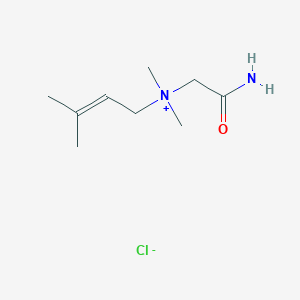
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
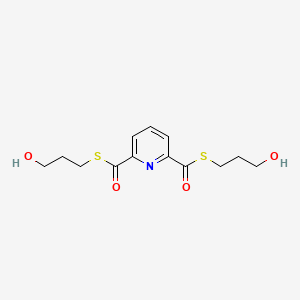
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
